molecular formula C21H14BrN3O2 B2728154 N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide CAS No. 887869-56-9

N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide

Cat. No.: B2728154
CAS No.: 887869-56-9
M. Wt: 420.266
InChI Key: NNVHTNGBCKJTBR-UHFFFAOYSA-N
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Description

N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a quinoxaline moiety, a brominated phenyl ring, and a benzamide group

Properties

IUPAC Name

N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O2/c22-14-10-11-16(24-20(26)13-6-2-1-3-7-13)15(12-14)19-21(27)25-18-9-5-4-8-17(18)23-19/h1-12H,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVHTNGBCKJTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Amidation: The final step involves the coupling of the brominated quinoxaline derivative with benzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Reduction Reactions: The carbonyl group in the quinoxaline moiety can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: The compound can undergo oxidation to form quinoxaline N-oxides, which may exhibit different biological activities.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Introduction of azide, thiol, or other nucleophiles.

    Reduction: Formation of alcohols or amines.

    Oxidation: Formation of N-oxides.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for creating libraries of compounds for screening in drug discovery.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, derivatives of this compound might be used in the development of new materials with specific electronic or optical properties, given the presence of the quinoxaline moiety known for its electron-rich characteristics.

Mechanism of Action

The exact mechanism of action of N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline core can intercalate with DNA, while the benzamide group may enhance binding affinity to proteins.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its complex structure allows for diverse chemical modifications, making it a valuable tool in synthetic chemistry and drug discovery. Further research into its properties and applications could lead to the development of new therapeutic agents and advanced materials.

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